7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine
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Overview
Description
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is a bicyclic compound with a unique structure that includes an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine typically involves the ring-opening polymerization of bicyclic acetals. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) and proceeds through several steps, including the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 6,8-Dioxabicyclo[3.2.1]octane (DBO)
- 6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE)
- 6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
- 8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
Comparison: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogues. For instance, while DBO and DBOE are primarily used in polymer synthesis, the amine derivative has broader applications in medicinal chemistry and biology .
Properties
CAS No. |
90048-99-0 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2 |
InChI Key |
KHEXAWPAJMQYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC(C1)O2)CN |
Origin of Product |
United States |
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